(2-(Furan-2-yl)pyridin-4-yl)methanamine
CAS No.: 1823490-15-8
Cat. No.: VC3105460
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823490-15-8 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | [2-(furan-2-yl)pyridin-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H10N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H,7,11H2 |
| Standard InChI Key | UGFCCZPDGDQYMY-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C2=NC=CC(=C2)CN |
| Canonical SMILES | C1=COC(=C1)C2=NC=CC(=C2)CN |
Introduction
Potential Biological Activities
Compounds containing furan and pyridine rings often exhibit various biological activities, such as enzyme inhibition or receptor modulation. For example, furan derivatives have been studied as tyrosinase inhibitors , while pyridine derivatives are known for their roles in numerous biological processes.
Related Compounds and Their Activities
While specific data on (2-(Furan-2-yl)pyridin-4-yl)methanamine is not available, related compounds provide insights into potential activities:
-
Furan Derivatives: Compounds like (5-Phenylfuran-2-yl)methanamine derivatives have been identified as inhibitors of human Sirtuin 2, with IC50 values indicating potent activity .
-
Pyridine Derivatives: Pyridine-based compounds are known for their diverse biological activities, including antitubercular and anticancer effects .
Data Tables
Given the lack of specific data on (2-(Furan-2-yl)pyridin-4-yl)methanamine, the following table summarizes related compounds and their activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume